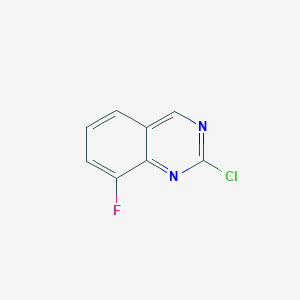

2-Chloro-8-fluoroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGPMWFFMSSGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes to 2-Chloro-8-fluoroquinazoline

The construction of the this compound framework can be achieved through several strategic pathways, primarily involving the formation of the core quinazoline (B50416) ring followed by or concurrent with the introduction of the chloro group.

Cyclization and Chlorination Strategies from Substituted Benzoic Acids

A common and direct approach to quinazoline synthesis involves the use of appropriately substituted anthranilic acids. For the synthesis of this compound, the logical starting material is 2-amino-3-fluorobenzoic acid. This precursor contains the necessary fluorine atom at the desired position on the benzene (B151609) ring.

The general strategy involves a cyclization reaction to form a quinazolinone intermediate, which is subsequently chlorinated. A plausible reaction scheme, adapted from the synthesis of analogous fluoroquinazolines, is outlined below scispace.com.

Step 1: Cyclization to form 8-fluoroquinazoline-2,4(1H,3H)-dione

The initial step is the reaction of 2-amino-3-fluorobenzoic acid with a source of carbonyl, such as urea (B33335) or phosgene (B1210022), to construct the pyrimidine (B1678525) ring. Heating 2-amino-3-fluorobenzoic acid with urea is a common method for the formation of the quinazolinedione ring system.

Step 2: Chlorination to yield 2,4-dichloro-8-fluoroquinazoline (B1311214)

The resulting 8-fluoroquinazoline-2,4(1H,3H)-dione can then be treated with a chlorinating agent to convert the hydroxyl groups of the tautomeric form into chloro substituents. A mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) is a standard reagent for this transformation scispace.com. This reaction typically requires heating to drive it to completion.

Step 3: Selective Reduction to this compound

The final step would involve the selective reduction of the 4-chloro group of 2,4-dichloro-8-fluoroquinazoline to afford the target compound, this compound. This selective reduction can be challenging and may require careful control of reaction conditions and reagents.

Multi-Step Synthetic Approaches

Multi-step syntheses provide greater flexibility and control over the introduction of functional groups. An alternative approach to this compound could involve the initial synthesis of a substituted aniline (B41778), followed by cyclization.

A hypothetical multi-step synthesis could commence with 2-fluoro-6-nitroaniline. The nitro group can be reduced to an amino group, followed by acylation and subsequent cyclization and chlorination steps. This approach allows for the modification of various positions on the quinazoline ring by selecting appropriately substituted starting materials.

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration of 2-fluoroaniline | HNO₃, H₂SO₄ |

| 2 | Reduction of the nitro group | Fe/HCl or H₂, Pd/C |

| 3 | Acylation of the amino group | Acetyl chloride or acetic anhydride |

| 4 | Cyclization | Formamide (B127407) or other one-carbon sources |

| 5 | Chlorination | POCl₃, DMF |

Domino and Multi-Component Reaction Sequences in Quinazoline Synthesis

Modern synthetic organic chemistry increasingly utilizes domino and multi-component reactions (MCRs) to construct complex molecules in a single step, which is both time and resource-efficient. While a specific MCR for this compound is not prominently reported, the general principles of quinazoline synthesis via MCRs can be applied.

These reactions typically involve the condensation of an anthranilamide, an aldehyde, and a nitrogen source. For the synthesis of this compound, a hypothetical MCR could involve 2-amino-3-fluorobenzamide, a suitable one-carbon component that can be subsequently chlorinated, and a third component to facilitate the reaction.

Green Chemistry Approaches for Quinazoline Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of quinazolines, including this compound, is an area of active research.

Catalyst-Free and Metal-Free Methodologies

Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. Many traditional methods for C-N and C-C bond formation in heterocyclic synthesis rely on transition metal catalysts. Recent advances have focused on metal-free alternatives. For quinazoline synthesis, iodine-catalyzed aerobic oxidative C-H amination has been reported as a metal-free approach. While not specific to this compound, this methodology could potentially be adapted.

Utilization of Sustainable Solvents and Reagents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of more sustainable alternatives such as water, supercritical fluids, or ionic liquids.

For the synthesis of quinazolinediones, which are precursors to this compound, eco-efficient one-pot syntheses in water have been developed. These methods often involve simple filtration to isolate the product, minimizing waste. The use of microwave irradiation as an energy source can also contribute to a greener synthesis by reducing reaction times and often improving yields.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize by-product formation. |

| Atom Economy | Utilizing multi-component reactions to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like phosgene with safer alternatives. |

| Safer Solvents and Auxiliaries | Using water or other benign solvents instead of volatile organic compounds. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

Efficiency and Atom Economy Considerations in Synthesis

While a specific, detailed industrial synthesis of this compound is not widely published, a plausible and common route for the synthesis of chloroquinazolines involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination. A hypothetical, yet chemically sound, synthetic pathway for this compound could start from 2-amino-3-fluorobenzoic acid. This starting material can undergo cyclization with a suitable one-carbon source, such as formamide or urea, to form 8-fluoroquinazolin-2,4-dione. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would then yield the target molecule, 2,4-dichloro-8-fluoroquinazoline, which can be selectively reduced to this compound.

Chemical Reactivity of this compound

The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the electron-deficient quinazoline ring system, the reactive chloro substituent at the C-2 position, and the deactivating, yet directing, fluoro group at the C-8 position.

Nucleophilic Aromatic Substitution at the C-2 Chloro Position

The C-2 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during the reaction. The chlorine atom at this position is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles.

This reactivity is a cornerstone of the derivatization of this compound. A variety of nucleophiles, including amines, thiols, and alcohols, can readily displace the C-2 chlorine to afford a diverse library of substituted quinazolines. The reaction conditions for these substitutions are generally mild, often proceeding at room temperature or with gentle heating.

Below is a table summarizing representative nucleophilic aromatic substitution reactions at the C-2 position of chloroquinazolines with various nucleophiles. While specific data for the 8-fluoro substituted analog is not extensively available, the reactivity is expected to be comparable to other 2-chloroquinazolines.

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Primary/Secondary Amines | Aniline, Morpholine (B109124) | 2-Aminoquinazolines | Room temperature to moderate heating in a polar solvent (e.g., ethanol, DMF) |

| Thiols | Thiophenol | 2-Thioquinazolines | Often carried out in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent |

| Alcohols/Phenols | Sodium Methoxide, Phenol | 2-Alkoxy/Aryloxyquinazolines | Typically requires a strong base to deprotonate the alcohol/phenol |

This table is illustrative and specific conditions can vary based on the substrate and nucleophile.

Reactions Involving the Fluoro Substituent at C-8

The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, the fluoro group at the C-8 position of this compound is generally considered to be unreactive under standard nucleophilic and electrophilic aromatic substitution conditions. The C-F bond is typically resistant to cleavage, making direct displacement of the fluoride (B91410) ion challenging.

While there are specialized methods for C-F bond activation, often involving transition-metal catalysis, these are not commonly employed for simple fluoroarenes in the context of routine derivatization. Therefore, for most synthetic applications of this compound, the C-8 fluoro group is considered a stable substituent that influences the electronic properties of the molecule without directly participating in reactions.

Electrophilic Aromatic Substitution on the Quinazoline Core

Electrophilic aromatic substitution (EAS) on the quinazoline ring system is generally disfavored due to the electron-deficient nature of the heterocyclic core. researchgate.net The nitrogen atoms in the pyrimidine ring strongly deactivate the entire molecule towards attack by electrophiles. However, if an EAS reaction were to occur on the benzene portion of the molecule, the regiochemical outcome would be dictated by the directing effects of the existing substituents.

In this compound, the benzene ring is substituted with a fluoro group at C-8 and is fused to the pyrimidine ring. The fluoro group is a deactivating but ortho, para-directing substituent. wikipedia.orgorganicchemistrytutor.com The pyrimidine ring acts as a strongly deactivating group. The directing effects of these substituents would influence the position of any potential electrophilic attack. The fluoro group at C-8 would direct incoming electrophiles to the C-7 (ortho) and C-5 (para) positions. However, the strong deactivating nature of the quinazoline system as a whole means that harsh reaction conditions would likely be required to effect any electrophilic substitution, and such reactions are not commonly reported for this class of compounds.

Derivatization Strategies for Structural Modification

The primary strategy for the structural modification of this compound revolves around the versatile reactivity of the C-2 chloro group. As detailed in the section on nucleophilic aromatic substitution, this position serves as a convenient handle for the introduction of a wide array of functional groups. This has been extensively utilized in the synthesis of biologically active molecules. nih.govnih.gov

Key derivatization strategies include:

Amination: The reaction with a diverse range of primary and secondary amines is a widely used method to generate libraries of 2-aminoquinazoline (B112073) derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. nih.govorientjchem.org

Thiolation: The introduction of sulfur-containing moieties can be achieved through reaction with various thiols. The resulting 2-thioquinazolines can serve as intermediates for further functionalization or possess biological activity in their own right.

Alkoxylation and Aryloxylation: The displacement of the C-2 chloride with alcohols and phenols provides access to 2-alkoxy- and 2-aryloxyquinazolines. These reactions often require basic conditions to generate the corresponding alkoxide or phenoxide nucleophile.

These derivatization strategies, primarily focused on the C-2 position, allow for the systematic exploration of the chemical space around the quinazoline scaffold, enabling the development of new compounds with tailored properties for various applications.

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to the confirmation of the chemical structure of 2-Chloro-8-fluoroquinazoline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecular framework.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring portion of the quinazoline (B50416) core. The proton at position 5 would likely appear as a doublet of doublets, coupled to the proton at position 6 and the fluorine at position 8. The proton at position 6 would exhibit a triplet of doublets, with couplings to the protons at positions 5 and 7, as well as a smaller coupling to the fluorine at position 8. The proton at position 7 would likely be observed as a doublet of doublets, coupled to the proton at position 6 and the fluorine at position 8. The proton at position 4 is also expected to be present in the aromatic region, likely as a singlet.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum would be expected to display a single resonance for the fluorine atom at the 8-position. This signal would be split into a multiplet due to couplings with the neighboring aromatic protons at positions 5 and 7.

A related compound, 6-bromo-2-chloro-8-fluoroquinazoline (B1397423), has been mentioned in the context of synthetic procedures, suggesting that its characterization would involve similar NMR analyses to confirm the positions of the substituents.

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | ~8.0-8.2 | s | - |

| H-5 | ~7.6-7.8 | dd | J(H5-H6), J(H5-F8) |

| H-6 | ~7.3-7.5 | td | J(H6-H5), J(H6-H7), J(H6-F8) |

| H-7 | ~7.8-8.0 | dd | J(H7-H6), J(H7-F8) |

Note: These are predicted values and may vary from experimental data.

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₈H₄ClFN₂), the exact mass can be calculated.

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in two main peaks in the molecular ion region, separated by two mass units (M⁺ and M+2). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

While direct experimental MS data for this compound is scarce, the mass of a related intermediate, 6-bromo-2-chloro-8-fluoroquinazoline, has been reported with an M+H⁺ of 262.8, which is consistent with its chemical formula. justia.com Fragmentation patterns in the mass spectrum of this compound would likely involve the loss of chlorine and potentially the elimination of HCN, which are common fragmentation pathways for chloro-substituted nitrogen heterocycles.

Calculated Mass Data for this compound

| Property | Value |

| Molecular Formula | C₈H₄ClFN₂ |

| Monoisotopic Mass | 182.0047 Da |

| Average Mass | 182.598 Da |

| [M]⁺ (³⁵Cl) | 182.0047 |

| [M+2]⁺ (³⁷Cl) | 183.9986 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

Characteristic absorptions would include C=N stretching vibrations from the quinazoline ring system, typically in the range of 1620-1500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range, and the C-F stretching vibration would likely be found in the 1250-1000 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination and Conformation

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. However, if suitable crystals were obtained, an X-ray diffraction study would reveal the planarity of the quinazoline ring system and the precise spatial arrangement of the chloro and fluoro substituents. It would also provide insight into any intermolecular interactions, such as stacking or halogen bonding, that might influence the crystal packing. The crystal structure of derivatives, such as Compound 52 bound to the FGFR4 protein, has been determined, highlighting the utility of this technique in understanding ligand-protein interactions. googleapis.comgoogle.com

Conformational Analysis and Isomerism Considerations

Due to the rigid, fused aromatic ring system of the quinazoline core, this compound has limited conformational flexibility. The primary considerations for isomerism are positional isomers, which are determined by the substitution pattern on the quinazoline ring. The name "this compound" explicitly defines the positions of the chloro and fluoro substituents, so for this specific compound, structural isomerism is not a variable. Tautomerism is generally not a significant consideration for this particular structure under normal conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal for understanding the fundamental electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations can provide valuable information about the ground state geometry, bond lengths, bond angles, and electronic properties of 2-chloro-8-fluoroquinazoline.

For instance, a DFT study on the related compound 2-chloroquinoline-3-carboxaldehyde was conducted using the B3LYP functional with a 6–311++G(d,p) basis set to optimize the molecular structure and analyze its vibrational spectra. nih.gov Similar studies on 6-chloroquinoline (B1265530) have also utilized DFT to simulate its structural and spectroscopic features, showing excellent correlation with experimental data. dergipark.org.tr

For this compound, DFT calculations would likely be initiated by optimizing the molecule's geometry to its lowest energy state. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density can reveal the electronegative and electropositive regions of the molecule, which is crucial for understanding its reactivity. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

A hypothetical table of DFT-calculated properties for this compound is presented below, based on typical outputs from such studies.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, areas of positive potential, usually colored blue, are electron-deficient and are susceptible to nucleophilic attack. Green and yellow regions represent intermediate and near-zero potential, respectively. A study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione utilized MEP mapping to investigate its chemical reactivity. researchgate.net

For this compound, an MEP map would likely reveal a negative potential around the nitrogen atoms of the quinazoline (B50416) ring, indicating their susceptibility to protonation and hydrogen bonding. The regions around the chlorine and fluorine atoms would also exhibit distinct electrostatic potentials, influencing their interaction with other molecules. The MEP surface provides a visual representation of the molecule's charge distribution, which is instrumental in understanding its intermolecular interactions and guiding the design of derivatives with improved binding affinities.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the interactions of a ligand with its biological target and to predict its pharmacological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor binding.

In the context of this compound, molecular docking studies would first require the identification of a relevant biological target. Given that quinazoline derivatives are known to inhibit a variety of enzymes, such as epidermal growth factor receptor (EGFR) and phosphodiesterase 7 (PDE7), these could be potential targets. frontiersin.orgnih.gov For example, docking studies have been performed on quinoline (B57606) derivatives against HIV reverse transcriptase and on thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a. nih.govsemanticscholar.org

The docking process involves placing the 3D structure of this compound into the active site of the target protein and evaluating the binding affinity using a scoring function. The results would provide insights into the binding mode, including the key amino acid residues involved in the interaction, and a predicted binding energy.

A hypothetical summary of a docking study for this compound against a kinase target is shown in the table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| EGFR Kinase | -8.5 | Met793, Lys745, Asp855 | Hydrogen bonding, hydrophobic interactions |

| VEGFR-2 | -7.9 | Cys919, Asp1046, Glu885 | Hydrogen bonding, pi-pi stacking |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model could be developed based on a set of known active quinazoline derivatives targeting a particular receptor. tandfonline.comnih.gov This ligand-based approach would involve aligning the active compounds and identifying the common chemical features responsible for their activity. Alternatively, a structure-based pharmacophore model could be generated from the crystal structure of a target protein in complex with a ligand, highlighting the key interaction points in the active site.

Such a model for quinazoline derivatives might include a hydrogen bond acceptor feature corresponding to one of the nitrogen atoms, an aromatic ring feature for the quinazoline core, and a hydrophobic feature related to the chloro and fluoro substituents. This pharmacophore model could then be used as a 3D query to screen large compound databases to identify novel molecules with the potential for similar biological activity.

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide detailed information about the conformational changes and binding stability of a ligand-receptor complex.

Following a molecular docking study of this compound with a target protein, an MD simulation could be performed to assess the stability of the predicted binding pose over time. nih.govbiointerfaceresearch.com The simulation would track the movements of the ligand and the protein, providing insights into the flexibility of the active site and the strength of the intermolecular interactions.

Key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the dynamic nature of the ligand-protein interaction, which is not captured by static docking methods.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery and development for predicting the activity of new chemical entities and optimizing lead compounds.

A comprehensive search of the scientific literature reveals a notable absence of specific QSAR or QSPR studies focused exclusively on this compound. Research in this area has predominantly centered on broader classes of quinazoline derivatives, investigating the impact of various substitutions on their biological activities, such as anticancer and antimicrobial effects.

While direct QSAR/QSPR data for this compound is not available, general findings from studies on substituted quinazolines can offer some predictive insights into its potential characteristics. Structure-activity relationship (SAR) studies on quinazolinone derivatives have indicated that the presence of a halogen atom at the 6 and 8 positions can influence their antimicrobial activities. nih.gov The electronic and steric properties of substituents on the quinazoline ring are critical in determining the interaction with biological targets.

In the absence of dedicated studies, any QSAR or QSPR model for this compound would need to be developed by synthesizing the compound and evaluating its biological activity or properties alongside a series of structurally related analogs. The resulting data could then be used to generate a predictive model.

Investigation of Biological Activity and Mechanistic Insights Preclinical/in Vitro Focus

Exploration of Enzyme Inhibition and Receptor Binding

The biological effects of 2-chloro-8-fluoroquinazoline derivatives are often rooted in their ability to bind to and inhibit specific enzymes that are critical for cellular function and proliferation.

Kinases are a major class of enzymes targeted by quinazoline-based compounds. Overexpression or mutation of kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora A is a hallmark of many cancers, making them attractive targets for anticancer drug development.

Derivatives of the quinazoline (B50416) core have demonstrated significant inhibitory activity against EGFR. The quinazoline scaffold is favorable for developing EGFR inhibitors due to its affinity for the enzyme's active site nih.gov. For instance, a series of novel 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated for their anti-proliferation activities against four EGFR high-expressing cell lines: A549, NCI-H1975, AGS, and HepG2 nih.gov. One of the most active compounds, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, showed potent activity against these cell lines with IC50 values of 3.68 µM, 10.06 µM, 1.73 µM, and 2.04 µM, respectively nih.gov. This activity was linked to its inhibition of the EGFR enzyme nih.gov. The development of these inhibitors often targets mutant forms of EGFR, such as L858R, del19, and the resistance-conferring T790M mutation, which are common in non-small cell lung cancer (NSCLC) nih.govnih.govtargetedonc.com.

Aurora A kinase, a key regulator of mitosis, is another important target. A study focusing on derivatives of the core 8-fluoroquinazoline (B71482) structure synthesized 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid nih.gov. This compound was identified as a potent inhibitor of Aurora A kinase and exhibited the strongest cytotoxic activities among the tested derivatives against the MCF-7 breast cancer cell line nih.gov.

Table 1: Kinase Inhibition by Quinazoline Derivatives

| Compound Class | Target Kinase | Specific Compound Example | Inhibition Data | Source(s) |

| 2-Chloroquinazoline Derivatives | EGFR | 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | IC50: 1.73 µM (AGS), 2.04 µM (HepG2), 3.68 µM (A549) | nih.gov |

| 8-Fluoroquinazoline Derivatives | Aurora A Kinase | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Potent Inhibitor (Specific IC50 not provided) | nih.gov |

| Quinazoline Derivatives | FLT3 / Aurora Kinase | BPR1K871 | EC50: ~5 nM (MOLM-13, MV4-11 cells) | nih.gov |

| Quinazoline Derivatives | VEGFR-2 | Compound SQ2 | IC50: 0.014 µM | benthamdirect.com |

The quinazoline framework is also integral to compounds designed to function as antibacterial agents. These derivatives often exert their effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV mdpi.com. These enzymes are essential for bacterial DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death eco-vector.comnih.gov.

Numerous studies have shown that quinazolinone derivatives, a related class, possess antibacterial effects by inhibiting DNA gyrase rsc.orgmdpi.commui.ac.ir. These compounds interfere with the enzyme's function of introducing negative supercoils into DNA, a process critical for managing DNA topology during replication mdpi.comnih.gov. Similarly, their inhibition of topoisomerase IV disrupts the separation of daughter chromosomes after replication nih.govnih.gov. The development of resistance to existing antibiotics like fluoroquinolones, which also target these enzymes, has spurred the investigation of novel scaffolds like quinazolines to overcome these challenges mdpi.comnih.gov. For example, a quinazolinone derivative was found to significantly inhibit the activity of S. aureus DNA gyrase with an IC50 value of 0.25 µM rsc.org.

Beyond kinases and bacterial topoisomerases, quinazoline derivatives have been found to interfere with the dynamics of the cellular cytoskeleton by inhibiting tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Agents that disrupt microtubule dynamics are potent anticancer drugs.

Several series of quinazoline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on tubulin nih.govresearchgate.netnih.gov. This binding prevents the assembly of tubulin into microtubules, thereby arresting the cell cycle and inducing apoptosis researchgate.netbenthamdirect.com. One study reported a novel quinazoline derivative, Q19, which demonstrated potent antiproliferative activity against the HT-29 colon cancer cell line with an IC50 value of 51 nM, an effect attributed to its effective inhibition of microtubule polymerization nih.gov. This dual-targeting ability—inhibiting both tyrosine kinases and tubulin polymerization—has been observed in some biphenylaminoquinazoline derivatives, making them promising candidates for multi-targeted cancer therapy nih.gov.

Cellular Assays for Mechanistic Studies (In Vitro)

To understand the cellular consequences of enzyme inhibition, in vitro assays using various cell lines are employed. These studies provide crucial insights into the antiproliferative effects and the specific cellular mechanisms, such as cell cycle arrest, triggered by this compound derivatives.

The cytotoxic and antiproliferative activities of quinazoline derivatives have been extensively evaluated against a broad panel of human cancer cell lines. These assays, typically using methods like the MTT assay, measure the concentration of a compound required to inhibit cell growth by 50% (IC50).

Derivatives of the 2-chloroquinazoline scaffold have shown significant antiproliferative effects. As mentioned, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide was effective against lung (A549), gastric (AGS), and liver (HepG2) cancer cell lines nih.gov. Similarly, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 of 168.78 µM nih.gov. Another study on novel 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazones, which share structural similarities, found one compound to have an IC50 of 19.1 µM against HeLa cervical cancer cells researchgate.net. The broad applicability of the quinazoline scaffold is highlighted by its activity against various cancers, including colon, breast, and lung cancer cell lines benthamdirect.commdpi.comnih.gov.

Table 2: Antiproliferative Activity of Quinazoline Derivatives on Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Cancer Type | IC50 Value (µM) | Source(s) |

| 2-Chloroquinazoline Derivative | A549 | Lung | 3.68 | nih.gov |

| 2-Chloroquinazoline Derivative | NCI-H1975 | Lung | 10.06 | nih.gov |

| 2-Chloroquinazoline Derivative | AGS | Gastric | 1.73 | nih.gov |

| 2-Chloroquinazoline Derivative | HepG2 | Liver | 2.04 | nih.gov |

| 8-Fluoroquinazoline Derivative | MCF-7 | Breast | 168.78 | nih.gov |

| Quinazoline Sulfonamide Derivative | MCF-7 | Breast | 2.5 | nih.gov |

| Quinazoline Sulfonamide Derivative | A549 | Lung | 5.6 | nih.gov |

| Benzo[g]quinazoline Derivative | MCF-7 | Breast | 8.8 ± 0.5 | mdpi.com |

| Benzo[g]quinazoline Derivative | HepG2 | Liver | 26.0 ± 2.5 | mdpi.com |

| Quinazoline Derivative (SQ2) | HT-29 | Colon | 3.38 | benthamdirect.com |

| Quinazoline Derivative (Q19) | HT-29 | Colon | 0.051 | nih.gov |

A common mechanism through which antiproliferative agents halt cancer cell growth is by disrupting the cell cycle. Flow cytometry analysis is frequently used to determine the phase of the cell cycle (G0/G1, S, G2/M) in which cells accumulate after treatment with a compound.

Quinazoline derivatives have been shown to induce cell cycle arrest at different phases. For example, treatment of MCF-7 cells with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid led to an arrest in the G1 phase. The percentage of cells in the G1 phase increased from 51.45% in control cells to 60.68% in treated cells, indicating that the compound halted the cell cycle at the DNA replication step nih.gov. In contrast, other quinoline (B57606) and quinazoline derivatives have been found to cause arrest at the G2/M checkpoint. A representative 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative clearly arrested the cell cycle of HepG2 cells at the G2/M stage in a concentration-dependent manner nih.gov. This G2/M arrest is often characteristic of compounds that interfere with microtubule formation or function, consistent with the tubulin-inhibiting properties of some quinazolines benthamdirect.comnih.gov. Similarly, treatment with a different quinazoline derivative led to G1 and G2/M phase arrest in colon cancer cells benthamdirect.com. This ability to perturb cell cycle progression is a key mechanistic insight into the anticancer effects of this class of compounds.

Induction of Apoptosis Pathways

There is no available scientific literature that investigates or provides data on the ability of this compound to induce apoptotic pathways in any cell line.

Antimicrobial Effects and Mechanisms in Cell Cultures

No studies have been published that examine the antimicrobial properties of this compound against any bacterial or fungal strains in cell cultures. Consequently, there is no information on its potential mechanisms of antimicrobial action.

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution (Chloro at C-2, Fluoro at C-8) on Research Activity

Halogen atoms play a significant role in modulating the pharmacological profile of quinazoline (B50416) derivatives. The presence of a chlorine atom at the C-2 position and a fluorine atom at the C-8 position of the quinazoline ring has distinct effects on the molecule's electronic properties, lipophilicity, and binding interactions.

The fluorine atom at the C-8 position has been shown to confer advantageous properties. Fluorine is a small, highly electronegative atom that can form strong bonds and participate in hydrogen bonding, which can enhance binding affinity to target proteins. In a series of quinazoline derivatives designed as Aurora A kinase inhibitors, the presence of a fluorine atom on the main quinazoline scaffold was found to provide an additional inhibitory effect. Specifically, the compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was the most potent among the tested derivatives, highlighting the positive contribution of the C-8 fluoro substitution. Structure-activity relationship studies on quinazolinone derivatives have also indicated that the presence of a halogen atom at the C-8 position can improve antimicrobial activities.

Table 1: Impact of Halogen Substitution on Aurora A Kinase Inhibition

| Compound Scaffold | Substitution at C-8 | Observed Effect | Reference |

|---|---|---|---|

| 2-(substituted-phenyl)-quinazoline-4-carboxylic acid | -H | Baseline Activity | |

| 2-(substituted-phenyl)-quinazoline-4-carboxylic acid | -F | Enhanced Inhibitory Activity |

Influence of Substituents at Other Quinazoline Ring Positions (C-4, C-6, C-7)

Beyond the foundational 2-chloro-8-fluoro substitution, modifications at other positions of the quinazoline ring, particularly C-4, C-6, and C-7, are pivotal for tuning the biological activity.

The C-4 position is highly electrophilic and represents the most common site for modification in di- and tri-substituted quinazolines. The introduction of an amine or a substituted amine at the C-4 position is a well-established strategy for developing potent anticancer and antimicrobial agents. For Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a 4-anilino moiety is considered a mandatory feature for high affinity, as it extends into a key hydrophobic pocket of the ATP-binding site. Developing the lipophilic character at the C-4 position is often a desired strategy for enhancing inhibitory affinity.

The C-6 and C-7 positions are also important for modulating activity, often by interacting with the solvent-exposed region of a target's active site. For EGFR inhibitors, substitutions at these positions with small, lipophilic groups can enhance activity. For example, the presence of morpholine (B109124) alkoxy substituents at C-6 and C-7 in one series of inhibitors led to novel hydrogen bond interactions and a distinct binding mode. In general, the introduction of halogens or electron-rich groups at the C-6 position has been shown to promote anticancer and antimicrobial activities. However, the effect is context-dependent, as an iodo-group at C-6 was found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines.

Table 2: General Influence of Substituents at Key Quinazoline Positions

| Position | Favorable Substituents/Properties | Associated Activity | Reference |

|---|---|---|---|

| C-4 | Amine, Substituted Amine, Anilino | Anticancer, Antimicrobial, Kinase Inhibition | |

| C-6 | Halogens, Electron-rich groups | Anticancer, Antimicrobial | |

| C-7 | Bulkier/Lipophilic groups (e.g., morpholine) | Kinase Inhibition |

Role of Substituent Size, Electronic Properties, and Steric Hindrance

The physicochemical properties of the substituents, including their size, electronic nature (electron-donating or electron-withdrawing), and the resulting steric hindrance, are critical factors in the SAR of 2-chloro-8-fluoroquinazoline derivatives.

Size and Steric Hindrance: The size of a substituent must be compatible with the topology of the target's binding site. In the context of EGFR inhibitors, bulkier substituents at the C-7 position of the quinazoline core are considered favorable for inhibitory activity. Conversely, substitution at the N-3 position can lead to steric hindrance that disrupts crucial hydrogen bonds with the kinase hinge region, thereby decreasing activity. In another study on tankyrase inhibitors based on a quinazolin-4-one scaffold, it was found that the C-8 position could accommodate a wide range of substituents with varying physicochemical properties, while substitutions at C-7 were not well-tolerated, possibly due to steric clashes with a catalytic glutamate (B1630785) residue.

Correlation between Structural Features and Specific Biological Target Engagement

The specific arrangement of functional groups on the this compound scaffold dictates its affinity and selectivity for particular biological targets, most notably protein kinases such as Aurora kinases and EGFR.

EGFR Kinase Inhibition: The 4-anilino-quinazoline scaffold is a classic pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). SAR studies have elucidated several key structural requirements for potent inhibition:

N-1 of the quinazoline ring: Forms a critical hydrogen bond with the hinge region of the kinase domain (e.g., Met793).

Aniline (B41778) moiety at C-4: Occupies a hydrophobic pocket adjacent to the ATP binding site, which is essential for high affinity.

Substituents at C-6 and C-7: These positions extend toward the solvent-accessible region of the active site, and appropriate substitutions (e.g., methoxy (B1213986) or morpholinoethoxy groups) can form additional interactions, enhancing potency and influencing selectivity.

Halogenation: Fluorine substituents on the C-4 aniline ring can increase affinity through favorable hydrophobic interactions.

The combination of the C-2 chloro and C-8 fluoro groups on the quinazoline core provides a distinct electronic and steric profile that can be leveraged to develop selective inhibitors for these and other important biological targets.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Pathways for Derivatization

The functionalization of the 2-Chloro-8-fluoroquinazoline core is pivotal for generating diverse libraries of compounds for biological screening. The reactivity of the chlorine atom at the C2-position makes it a prime site for modification through various synthetic strategies. Future research in this area is focused on developing more efficient, selective, and environmentally benign methods for derivatization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, represent powerful tools for creating carbon-carbon and carbon-nitrogen bonds at the C2-position. nih.govrsc.org These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, significantly expanding the chemical space accessible from this compound. The regioselectivity of these reactions is a key area of investigation, particularly when dealing with polyhalogenated quinazolines, to ensure selective functionalization. nih.govtandfonline.com

Nucleophilic aromatic substitution (SNAr) is another fundamental approach for derivatizing this compound. The electron-withdrawing nature of the quinazoline (B50416) ring system facilitates the displacement of the C2-chloro substituent by various nucleophiles, including amines, alcohols, and thiols. acs.org Research is ongoing to explore the scope of this reaction with a broader range of nucleophiles under milder conditions. acs.org

Recent advancements in synthetic methodology, such as C-H activation, offer promising avenues for the direct functionalization of the quinazoline core, potentially bypassing the need for pre-functionalized starting materials. nih.gov The development of regioselective C-H functionalization methods for the this compound scaffold would be a significant step forward in streamlining the synthesis of complex derivatives.

| Synthetic Strategy | Description | Potential Substituents |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds at the C2-position. nih.govrsc.org | Aryl, heteroaryl, alkynyl, amino groups. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the C2-chloro group by nucleophiles. acs.org | Amines, alcohols, thiols. |

| C-H Activation | Direct functionalization of C-H bonds on the quinazoline ring. nih.gov | Alkyl, aryl groups. |

Exploration of Additional Biological Targets for Quinazoline Derivatives

Quinazoline derivatives have a rich history of biological activity, with many compounds exhibiting antimicrobial, antiviral, and anticancer properties. mdpi.com A primary focus of future research is to identify and validate novel biological targets for derivatives of this compound, moving beyond established mechanisms of action.

Kinase Inhibition: The quinazoline scaffold is a well-known "privileged structure" for the design of kinase inhibitors. nih.gov Derivatives of this compound are being explored as potential inhibitors of various kinases implicated in cancer and other diseases. For instance, a derivative of 8-fluoroquinazoline (B71482), 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancer. nih.gov The exploration of other kinase targets within the human kinome remains a fertile area of investigation.

Antimicrobial and Antiviral Activity: Fluoroquinolones, a class of antibiotics, share structural similarities with quinazolines, suggesting that derivatives of this compound may possess antimicrobial properties. nih.govrsc.org Furthermore, various quinazoline derivatives have demonstrated antiviral activity against a range of viruses, including influenza and herpes simplex virus. acs.orgnih.gov The potential of this compound derivatives as novel antimicrobial and antiviral agents warrants further investigation, particularly in the context of rising drug resistance.

Other Emerging Targets: The therapeutic potential of quinazoline derivatives extends beyond kinase inhibition and anti-infective applications. Researchers are exploring their activity against a diverse array of biological targets, including enzymes involved in DNA repair (e.g., PARP), protein-protein interactions, and G-protein coupled receptors. rsc.org The unique substitution pattern of this compound may confer selectivity and potency for these emerging targets.

| Biological Target Class | Examples | Therapeutic Area |

| Kinases | Aurora A Kinase, EGFR, VEGFR nih.govacs.orgenamine.net | Cancer |

| Microbial Enzymes | DNA gyrase, topoisomerase IV rsc.org | Infectious Diseases |

| Viral Proteins | Viral polymerases, proteases acs.orgnih.gov | Infectious Diseases |

| DNA Repair Enzymes | Poly (ADP-ribose) polymerase (PARP) rsc.org | Cancer |

Integration of Artificial Intelligence and Machine Learning in Quinazoline Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and quinazoline research is no exception. These computational tools are being increasingly employed to accelerate the design, optimization, and discovery of novel this compound derivatives with desired biological activities. mdpi.comnih.gov

Virtual Screening and Molecular Docking: Virtual screening of large chemical libraries allows for the rapid identification of potential hit compounds that are predicted to bind to a specific biological target. nih.govnih.gov Molecular docking simulations can then be used to predict the binding mode and affinity of these hits, providing valuable insights for lead optimization. nih.gov These in silico approaches can significantly reduce the time and cost associated with traditional high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov By analyzing the physicochemical properties and structural features of known active and inactive quinazoline derivatives, QSAR models can be developed to predict the activity of novel, untested compounds. acs.orgnih.gov This allows for the rational design of more potent and selective derivatives of this compound.

De Novo Drug Design: Generative AI models are being developed to design entirely new molecules with specific desired properties. eurekaselect.com These models can learn the underlying patterns in large datasets of known drugs and then generate novel quinazoline-based structures that are predicted to be active against a particular target. This approach has the potential to unlock novel chemical space and lead to the discovery of first-in-class therapeutics.

| AI/ML Application | Description | Impact on Research |

| Virtual Screening | In silico screening of compound libraries to identify potential hits. nih.govnih.gov | Accelerates hit identification and reduces screening costs. |

| Molecular Docking | Predicts the binding mode and affinity of ligands to a target protein. nih.gov | Provides insights for lead optimization and rational drug design. |

| QSAR Modeling | Relates chemical structure to biological activity to predict the potency of new compounds. acs.orgnih.gov | Guides the design of more active and selective derivatives. |

| De Novo Design | Generates novel molecular structures with desired properties. eurekaselect.com | Enables the exploration of new chemical space for drug discovery. |

Design of Specific Molecular Probes and Chemical Tools based on this compound

Beyond their direct therapeutic applications, derivatives of this compound can be engineered into sophisticated molecular probes and chemical tools to investigate biological systems. These tools are invaluable for target identification, validation, and elucidating mechanisms of action.

Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, it is possible to create fluorescent probes that can be used to visualize the localization and dynamics of their biological targets within living cells. tandfonline.comnih.gov The design of such probes requires careful consideration of the linker between the quinazoline core and the fluorophore to ensure that the binding affinity and selectivity are maintained. nih.gov These probes can be instrumental in studying receptor trafficking, enzyme activity, and other cellular processes.

Photoaffinity Labels: Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. nih.gov This involves incorporating a photoreactive group, such as an azide (B81097) or a diazirine, into the structure of a this compound derivative. nih.gov Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for its subsequent identification by mass spectrometry. nih.gov

Biotinylated Probes for Affinity Purification: The attachment of a biotin (B1667282) tag to a this compound derivative creates a probe that can be used for affinity purification of its target protein(s) from complex biological samples. nih.gov The high affinity of the biotin-streptavidin interaction allows for the selective capture and enrichment of the target protein, facilitating its identification and further characterization. nih.gov

| Chemical Tool | Application | Key Features |

| Fluorescent Probes | Visualization of target localization and dynamics in cells. tandfonline.comnih.gov | Quinazoline core linked to a fluorophore. |

| Photoaffinity Labels | Covalent labeling and identification of direct binding partners. nih.gov | Contains a photoreactive group (e.g., azide, diazirine). |

| Biotinylated Probes | Affinity purification of target proteins from complex mixtures. nih.gov | Includes a biotin tag for streptavidin-based capture. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-8-fluoroquinazoline with high purity, and how can reproducibility be ensured?

- Methodological Answer : Begin with nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions, as these are common for halogenated quinazolines. Ensure purity by using column chromatography or recrystallization, and validate via HPLC (≥95% purity). Characterize intermediates and final products using H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Document all steps in the experimental section, including solvent choices, reaction temperatures, and purification protocols. Reproducibility requires explicit details, such as stoichiometric ratios and catalyst loadings, as per journal guidelines for experimental transparency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use NMR to confirm fluorine substitution and NMR to verify chloro positioning. Compare chemical shifts with analogous quinazolines (e.g., 4-Chloro-8-fluoroquinazoline ).

- Mass Spectrometry : HRMS with ESI or EI ionization can confirm molecular ion peaks (, exact mass 198.00 g/mol).

- IR Spectroscopy : Identify C-F (1100–1000 cm) and C-Cl (750–550 cm) stretching vibrations.

Report spectral data in tabular form, referencing known benchmarks, and include raw data in supplementary materials .

Advanced Research Questions

Q. How can contradictions in reported reactivity profiles of this compound be systematically analyzed?

- Methodological Answer : Conduct a comparative study using controlled variables (e.g., solvent polarity, temperature, catalyst systems). For example, if one study reports electrophilic substitution at the 2-position while another suggests fluorination instability, replicate both protocols with rigorous controls. Use kinetic analysis (e.g., Arrhenius plots) to identify rate-determining steps. Cross-validate findings with computational models (DFT for transition-state analysis) and publish negative results to clarify discrepancies. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational strategies can predict the biological or catalytic activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity data (e.g., Suzuki coupling efficiency).

- Molecular Docking : If targeting enzyme inhibition (e.g., kinase inhibitors), dock the compound into active sites (PDB ID: relevant kinases) using AutoDock Vina. Validate with in vitro assays.

- QSAR Models : Build quantitative structure-activity relationships using descriptors like Hammett constants for substituent effects. Ensure model robustness via leave-one-out cross-validation .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS.

Present data in tables with degradation half-lives () and Arrhenius parameters, ensuring statistical rigor (e.g., ANOVA for replicate comparisons) .

Data Presentation and Reproducibility Guidelines

-

Tables : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for formatting. Example:

Parameter Value Method Reference Melting Point 152–154°C DSC Solubility (HO) 0.12 mg/mL (25°C) Shake-flask method -

Supporting Information : Include synthetic procedures, spectral raw data, and computational input files. Hyperlink supplementary files in the main text .

Literature Review and Ethical Considerations

- Use databases like PubMed, SciFinder, and Reaxys for comprehensive searches. Avoid unreliable sources (e.g., vendor websites). Cross-reference patents and non-English papers for overlooked data .

- Disclose funding sources and conflicts of interest per ICMJE guidelines. For human/animal studies, include ethics committee approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.